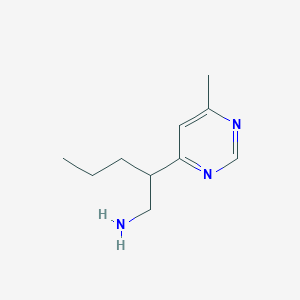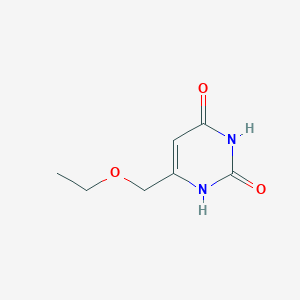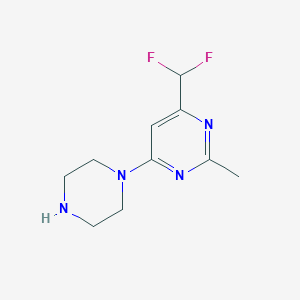
4-(Difluoromethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a molecular weight of 280.28 .
Synthesis Analysis
The synthesis of pyrimidine-piperazine hybrids, such as this compound, involves coupling substituted piperazine on various positions of a pyrimidine ring . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring and a piperazine moiety. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine moiety is a six-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 280.28 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating antiproliferative effects against human cancer cell lines, highlighting potential anticancer applications. These compounds, structurally related to the specified chemical, show promise in cancer research due to their ability to inhibit the proliferation of cancer cells (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A. (2012)).
Antimicrobial Activity
L. Yurttaş and colleagues (2016) synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings and evaluated their antimicrobial activities. These compounds, including analogs of the specified chemical structure, exhibited significant antimicrobial properties against various microorganism strains (Yurttaş, L., Özkay, Y., Duran, M., Turan-Zitouni, G., Özdemir, A., Cantürk, Z., Küçükoğlu, K., & Kaplancıklı, Z. (2016)).
Kinase Inhibition
Gaul et al. (2007) discovered a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT3 tyrosine kinase inhibitors, showing potential in treating leukemia by targeting the FLT3 tyrosine kinase, a crucial player in the pathogenesis of several types of leukemia (Gaul, M., Xu, G., Kirkpatrick, J., Ott, H., & Baumann, C. (2007)).
Drug Metabolism and Pharmacokinetics
A. Gong et al. (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of drugs structurally related to the specified compound, emphasizing the importance of understanding drug metabolism for effective therapeutic use (Gong, A., Chen, X., Deng, P., & Zhong, D. (2010)).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibitors of cdk2, like the similar compounds mentioned above, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells like cancer cells .
Pharmacokinetics
A compound with a similar structure, 3,3-difluoropyrrolidin-1-yl{(2s,4s)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be eliminated by both metabolism and renal clearance .
Result of Action
Similar compounds that inhibit cdk2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding This compound has been shown to interact with several key enzymes and proteins, including acetylcholinesterase and various kinasesThe binding of this compound to these enzymes typically involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and other neurotransmitters. This modulation can lead to changes in gene expression and cellular metabolism, potentially enhancing neuroprotection and reducing neuroinflammation . In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with kinase signaling pathways, thereby inducing cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, through direct binding to the enzyme’s active site. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity . Additionally, this compound can bind to receptor sites on cell membranes, altering receptor conformation and signaling pathways. For example, its interaction with kinase receptors can lead to the inhibition of downstream signaling cascades, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of target enzymes and receptors, leading to prolonged therapeutic effects. Prolonged exposure can also result in adaptive cellular responses, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound has been shown to exert neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . The primary metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion through the urine . The involvement of multiple metabolic pathways suggests potential interactions with other drugs metabolized by the same enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . This compound can interact with various transporters, such as P-glycoprotein, which can influence its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue penetration .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been found to localize primarily in the cytoplasm, where it can interact with cytosolic enzymes and receptors. Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is critical for its biochemical activity and therapeutic potential.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-7-14-8(10(11)12)6-9(15-7)16-4-2-13-3-5-16/h6,10,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIDJYDHOVGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



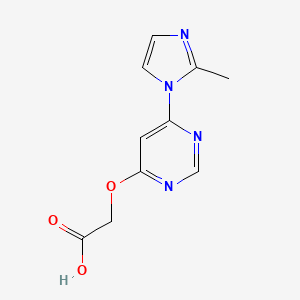
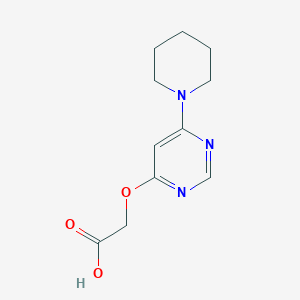

![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
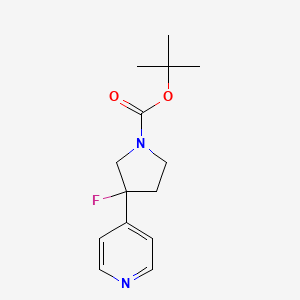

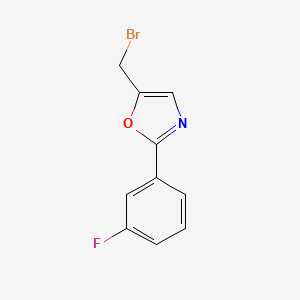
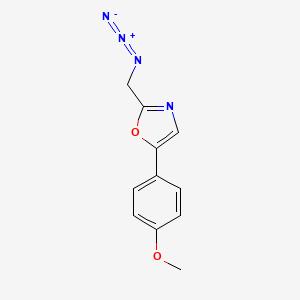
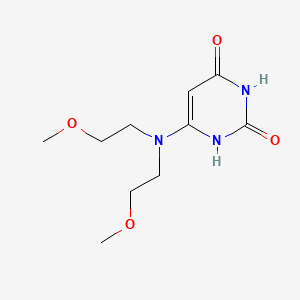
![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
